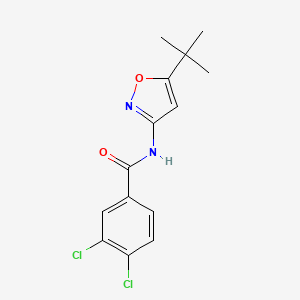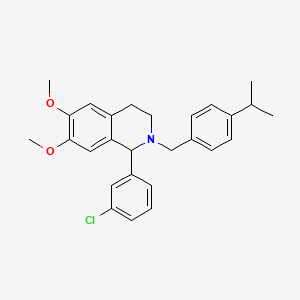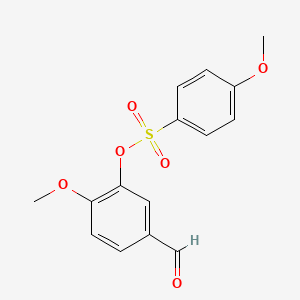
N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which is involved in a variety of physiological and pathological processes in the central nervous system (CNS).
Mechanism of Action
N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide selectively binds to and inhibits the activity of mGluR5, which is a G protein-coupled receptor that modulates synaptic transmission and plasticity in the CNS. By blocking mGluR5, this compound reduces the excitability of neurons and the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This leads to a reduction in the activity of downstream signaling pathways and ultimately results in the modulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the CNS. It has been demonstrated to reduce the release of glutamate, increase the threshold for long-term potentiation (LTP), and reduce the threshold for long-term depression (LTD). This compound has also been shown to reduce anxiety-like behavior, improve cognitive function, and reduce the risk of addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of using N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its high selectivity and specificity for mGluR5. This allows researchers to selectively manipulate the activity of mGluR5 without affecting other receptors or signaling pathways. However, one of the limitations of using this compound is its potential off-target effects and toxicity. Therefore, careful dosing and monitoring of the animals or cells used in the experiments are necessary to ensure the validity and reproducibility of the results.
Future Directions
There are several future directions for the research on N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and its potential therapeutic use in CNS disorders. One direction is the development of more potent and selective mGluR5 antagonists with fewer off-target effects and toxicity. Another direction is the investigation of the role of mGluR5 in the pathophysiology of various CNS disorders and the potential therapeutic benefits of targeting this receptor. Additionally, the use of this compound as a tool in basic neuroscience research to study the role of mGluR5 in various physiological and pathological processes will continue to be an important area of investigation.
Synthesis Methods
N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized by the reaction of 3-methoxyphenylacetic acid with 2-methoxyethylamine to give N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)glycinamide. This intermediate is then treated with phenylsulfonyl chloride to yield this compound. The final product is obtained after purification and crystallization.
Scientific Research Applications
N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic use in various CNS disorders, including Parkinson's disease, anxiety, depression, and addiction. It has also been investigated for its role in cognitive function and learning and memory processes. In addition, this compound has been used as a tool in basic neuroscience research to study the role of mGluR5 in various physiological and pathological processes.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-24-12-11-19-18(21)14-20(15-7-6-8-16(13-15)25-2)26(22,23)17-9-4-3-5-10-17/h3-10,13H,11-12,14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJLKIOLHIKEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4881235.png)
![8-[3-(4-chlorophenoxy)benzyl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4881240.png)
![N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cycloheptyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4881243.png)



![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4881284.png)

![N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4881303.png)
![1-{[1-({6-[ethyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4881310.png)

![2-[1-(4-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B4881326.png)

